tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate

Catalog No.
S1915261
CAS No.
204913-01-9
M.F
C12H21NO3
M. Wt
227.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate

CAS Number

204913-01-9

Product Name

tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate

IUPAC Name

tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate

Molecular Formula

C12H21NO3

Molecular Weight

227.3 g/mol

InChI

InChI=1S/C12H21NO3/c1-8(14)9-5-6-10(7-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)/t9-,10+/m1/s1

InChI Key

GUXURKSRCUGCCA-ZJUUUORDSA-N

SMILES

CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C

Synthesis of Chiral Cyclopentane Derivatives

tert-Butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate, also referred to as BOC-protected (1S,3R)-3-aminocyclopentanone, is a valuable intermediate for the synthesis of various chiral cyclopentane derivatives. The presence of the tert-butyl (BOC) protecting group allows for selective modification of the cyclopentane ring while keeping the amine group intact. Once modifications are complete, the BOC group can be easily removed under acidic conditions to reveal the desired chiral amine. This makes tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate a versatile starting material for the synthesis of complex chiral molecules with potential applications in pharmaceuticals and agrochemicals [, ].

Studies in Asymmetric Catalysis

The (1S,3R)-3-aminocyclopentanone moiety present in tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate can be employed as a chiral ligand in asymmetric catalysis. By removing the BOC protecting group, the resulting chiral amine can coordinate with metal centers to form catalysts capable of promoting stereoselective reactions. Research has explored the use of these catalysts in various asymmetric transformations, including aldol reactions and Diels-Alder cycloadditions [, ].

tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a carbamate moiety linked to a cyclopentyl ring with an acetyl substituent. Its chemical formula is C₁₂H₂₁NO₃, and it is recognized for its role as a versatile intermediate in the synthesis of chiral molecules, particularly in pharmaceutical applications. The presence of the tert-butyl protecting group allows for selective modifications while maintaining the integrity of the amine group, making it a valuable building block in organic synthesis .

The chemical behavior of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate includes several notable reactions:

  • Deprotection Reaction: Under acidic conditions, the tert-butyl group can be removed, yielding (1S,3R)-3-acetylcyclopentyl amine. The reaction can be represented as follows:
    tert Butyl N 1S 3R 3 acetylcyclopentyl carbamate+HCl 1S 3R 3 Acetylcyclopentyl amine+tert Butyl chloride+CO2\text{tert Butyl N 1S 3R 3 acetylcyclopentyl carbamate}+\text{HCl}\rightarrow \text{ 1S 3R 3 Acetylcyclopentyl amine}+\text{tert Butyl chloride}+\text{CO}_2
  • Asymmetric Catalysis: The resulting chiral amine can act as a ligand in asymmetric catalysis, facilitating stereoselective reactions such as aldol reactions and Diels-Alder cycloadditions.

The synthesis of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate typically involves the following steps:

  • Protection of Amine: The amino group of (1S,3R)-3-aminocyclopentanone is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This reaction is generally conducted in an organic solvent such as dichloromethane at room temperature.
  • Formation of Carbamate: The reaction leads to the formation of the carbamate derivative while allowing for further functionalization at other sites on the cyclopentane ring .

tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate has various applications across multiple fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs and therapeutic agents.
  • Organic Synthesis: Utilized as a protecting group for amines during multi-step syntheses.
  • Agrochemicals: Potential use in developing biologically active agrochemical compounds.

Research into interaction studies of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate primarily focuses on its role as a chiral ligand in asymmetric catalysis. Studies have indicated that the compound can enhance selectivity in various reactions by coordinating with metal centers, thus influencing reaction pathways and outcomes. This property makes it significant for developing new catalytic systems aimed at producing enantiomerically pure compounds.

Several compounds share structural similarities with tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate. Key comparisons include:

Compound NameStructure TypeUnique Features
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamateCyclohexane derivativeDifferent steric and electronic properties due to cyclohexane ring
tert-Butyl ((1S,2R)-2-acetamidocyclopentane)Acetamido derivativePresence of acetamido group alters reactivity
tert-Butyl ((1R,3R)-3-amino-cyclopentane)Amino derivativeVariations in stereochemistry affect biological activity

These compounds highlight the uniqueness of tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate due to its specific chiral configuration and functional groups that contribute to its reactivity and application potential in organic synthesis and medicinal chemistry.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate

Dates

Modify: 2023-08-16

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